

A Comparative Guide to the Piezoelectric Properties of Lead Titanate and Barium Titanate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lead;titanium

Cat. No.: B14246246

[Get Quote](#)

In the realm of piezoelectric materials, lead titanate (PbTiO_3) and barium titanate (BaTiO_3) are two of the most well-known members of the perovskite family. Both materials have been extensively studied and utilized in a wide range of applications, from sensors and actuators to capacitors and transducers. This guide provides an objective comparison of their piezoelectric properties, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate material for their specific needs.

Data Presentation: A Side-by-Side Comparison

The piezoelectric performance of a material is characterized by several key parameters. The following table summarizes the typical ranges of these properties for lead titanate and barium titanate based on reported experimental data. It is important to note that these values can vary significantly depending on factors such as material purity, grain size, fabrication method (e.g., single crystal, polycrystalline ceramic, thin film), and poling conditions.

Property	Lead Titanate (PbTiO ₃)	Barium Titanate (BaTiO ₃)	Unit
Piezoelectric Coefficient (d ₃₃)	56 - 79[1]	95 - 620[1]	pC/N
Electromechanical Coupling Factor (k _p)	~0.50[2]	0.35 - 0.45[3][4]	-
Curie Temperature (T _c)	490[5]	120 - 130[6]	°C
Crystal Structure (at room temp.)	Tetragonal[7]	Tetragonal[8]	-

Lead Titanate (PbTiO₃) is distinguished by its remarkably high Curie temperature (T_c) of approximately 490°C, making it an excellent candidate for high-temperature applications.[5][7] However, its piezoelectric coefficient (d₃₃) is generally lower than that of barium titanate.[1] Polycrystalline PbTiO₃ can be challenging to sinter due to its high tetragonality.[5]

Barium Titanate (BaTiO₃), the first discovered ferroelectric perovskite, is a widely used lead-free piezoelectric ceramic.[8] While its Curie temperature is significantly lower than that of lead titanate, typically around 120-130°C, it can exhibit a wide range of piezoelectric coefficients, with some specially processed ceramics reaching values comparable to lead-based materials. [1][6] Its properties are highly dependent on microstructure and doping.[3]

Experimental Protocols: Measuring Piezoelectric Properties

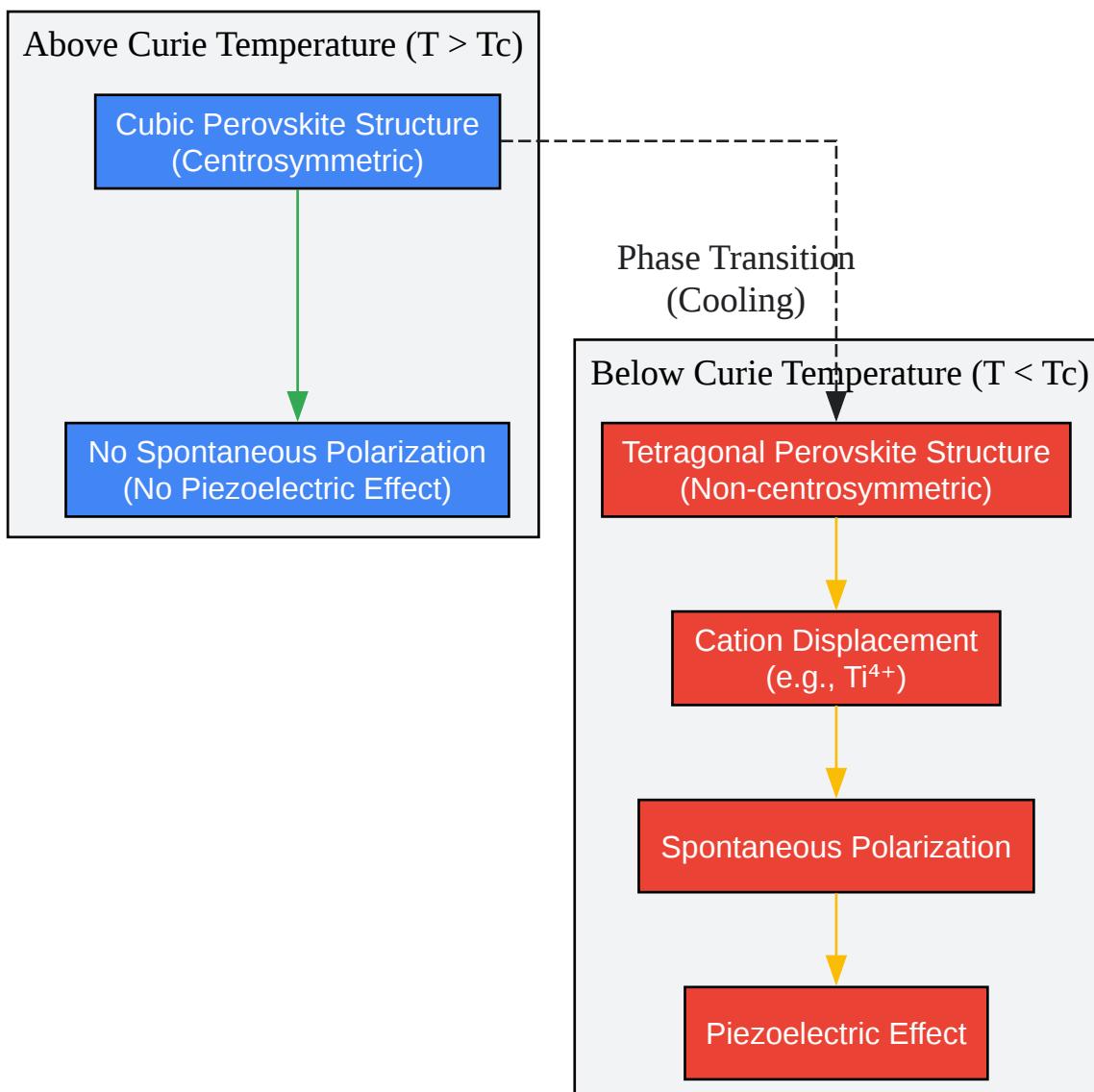
The accurate measurement of piezoelectric properties is crucial for material characterization and device design. Below are detailed methodologies for two key experiments.

1. Measurement of the Piezoelectric Coefficient (d₃₃) using the Quasi-Static (Berlincourt) Method

This direct piezoelectric effect measurement is one of the most common methods for determining the d₃₃ coefficient.

- Principle: A small, oscillating mechanical force is applied to the piezoelectric sample, and the resulting electrical charge generated is measured. The d_{33} is the ratio of the generated charge to the applied force.[9]
- Apparatus: A d_{33} meter (e.g., ZJ-3A), which consists of a force head and control electronics. The force head contains a loading actuator and a reference sample to measure the applied force.[9]
- Sample Preparation: The ceramic sample is typically a poled disc or plate with electrodes applied to its parallel faces. The sample thickness and electrode area are measured precisely.
- Procedure:
 - The sample is securely clamped in the force head, ensuring good electrical contact with the electrodes.
 - A low-frequency (typically around 100 Hz) sinusoidal force of a known amplitude (e.g., 0.25 N) is applied to the sample along the poling direction (the '3' direction).
 - The charge generated on the electrodes is measured by the instrument's charge amplifier.
 - The d_{33} value is then calculated and displayed by the meter, typically in units of picoCoulombs per Newton (pC/N).

2. Measurement of the Planar Electromechanical Coupling Factor (k_p) using the Resonance Method


This method utilizes the inverse piezoelectric effect and is based on analyzing the electrical impedance of the sample as a function of frequency.

- Principle: An alternating electric field is applied to the piezoelectric sample, causing it to vibrate. The impedance of the sample changes significantly at its resonance (f_r) and anti-resonance (f_a) frequencies. The electromechanical coupling factor can be calculated from these frequencies.
- Apparatus: An impedance analyzer (e.g., HP4192A) and a sample holder.

- Sample Preparation: A thin, poled ceramic disc with fully electroded faces is required. The dimensions (diameter and thickness) and density of the sample are measured.
- Procedure:
 - The sample is placed in the holder, ensuring good electrical connection to the impedance analyzer.
 - The impedance analyzer sweeps the frequency of the applied AC voltage across a range that includes the sample's fundamental radial resonance mode.
 - The frequencies corresponding to the minimum impedance (resonance frequency, f_r) and maximum impedance (anti-resonance frequency, f_a) are accurately determined from the impedance spectrum.
 - The planar electromechanical coupling factor (k_p) is then calculated using the following formula, which depends on the specific vibrational mode and sample geometry. For the fundamental radial mode of a thin disc, the formula is derived from the ratio of f_r and f_a .

Fundamental Relationship: Crystal Structure and Piezoelectricity

The piezoelectric effect in perovskite materials like PbTiO_3 and BaTiO_3 is intrinsically linked to their crystal structure. Above the Curie temperature, these materials exhibit a centrosymmetric cubic perovskite structure, which is not piezoelectric. As the material cools below the Curie temperature, it undergoes a phase transition to a non-centrosymmetric tetragonal structure. This structural change is the origin of the spontaneous polarization and, consequently, the piezoelectric effect.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]

- 2. he-shuai.com [he-shuai.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. jetir.org [jetir.org]
- 7. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- To cite this document: BenchChem. [A Comparative Guide to the Piezoelectric Properties of Lead Titanate and Barium Titanate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14246246#lead-titanate-vs-barium-titanate-piezoelectric-properties\]](https://www.benchchem.com/product/b14246246#lead-titanate-vs-barium-titanate-piezoelectric-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com